2-Ethylhexyl 3-methoxypropyl phthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

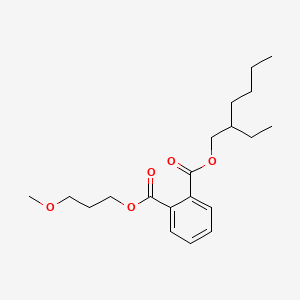

Structure

3D Structure

Properties

CAS No. |

85661-32-1 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H30O5/c1-4-6-10-16(5-2)15-25-20(22)18-12-8-7-11-17(18)19(21)24-14-9-13-23-3/h7-8,11-12,16H,4-6,9-10,13-15H2,1-3H3 |

InChI Key |

ISLYGGZIEGTHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCOC |

Origin of Product |

United States |

Synthesis and Purification:

Proposed Synthesis Route: A plausible method involves a two-step esterification. First, phthalic anhydride (B1165640) would be reacted with one equivalent of 3-methoxypropanol at a moderate temperature to favor the formation of the monoester, 2-(3-methoxypropyl) hydrogen phthalate (B1215562). In the second step, this intermediate would be reacted with 2-ethylhexanol at a higher temperature, using an acid catalyst to drive the reaction to completion and form the final asymmetrical diester. wikipedia.org

Purification and Verification: The crude product would require purification, likely via vacuum distillation or column chromatography. The final structure would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Performance Evaluation As a Plasticizer:the Final Phase of Research Would Involve Compounding 2 Ethylhexyl 3 Methoxypropyl Phthalate with a Polymer, Such As Pvc, and Evaluating Its Performance. Key Tests Would Include:

Established Esterification Techniques for Phthalate Esters

The industrial production of phthalate esters is predominantly achieved through the direct esterification of phthalic anhydride (B1165640). This process is typically a two-step reaction. The first step involves a rapid, non-catalytic reaction between phthalic anhydride and an alcohol to form a monoester. researchgate.netepa.govepa.govresearchgate.net The second, slower step is the catalytic esterification of the monoester with a second alcohol molecule to yield the diester. researchgate.netepa.govepa.gov For a mixed ester like 2-Ethylhexyl 3-methoxypropyl phthalate, this can be accomplished by reacting phthalic anhydride with both 2-ethylhexanol and 3-methoxy-1-propanol. A method for producing mixed butyl octyl phthalates involves first reacting one alcohol with phthalic anhydride to create a mixture of the half-ester and unreacted anhydride, followed by the addition of the second alcohol and a catalyst. google.com

The selection of a catalyst is crucial for driving the esterification reaction to completion with high selectivity. A variety of catalytic systems have been researched and employed in phthalate ester synthesis.

Brønsted Acids: Conventional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid have been widely used for phthalate production. researchgate.netresearchgate.netnih.gov Methane sulfonic acid has also been demonstrated as an effective catalyst for the synthesis of bis(2-ethylhexyl) phthalate (DEHP). epa.govresearchgate.net While effective, these catalysts can be corrosive and difficult to separate from the final product.

Lewis Acids: Metal-based catalysts, particularly titanates like tetrabutyl titanate, are common in industrial processes for producing phthalates such as dioctyl phthalate (DOP). researchgate.netepa.gov Iron(III) chloride (FeCl₃) has also been used as a Lewis acid catalyst for the synthesis of various phthalate diesters. researchgate.net

Solid Acid Catalysts: To overcome the separation and corrosion issues of homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and heteropoly acids. ias.ac.in These catalysts offer the advantage of being easily separated from the reaction mixture and can often be reused.

Ionic Liquids: More recently, functionalized dicationic ionic liquids (FDCILs) have been shown to be efficient and green catalysts for synthesizing phthalate plasticizers. ias.ac.in Inexpensive Brønsted acidic ionic liquids have also been proposed as combined solvents and catalysts, which can lead to high product yields and easy separation. monash.edu

| Catalyst Type | Examples | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Homogeneous Brønsted Acids | Sulfuric Acid, p-Toluenesulfonic Acid, Methane Sulfonic Acid | High activity, low cost | Corrosive, difficult to separate, potential for side reactions | epa.govresearchgate.netresearchgate.net |

| Homogeneous Lewis Acids | Tetrabutyl Titanate, Iron(III) Chloride | High yield and selectivity | Can be expensive, potential metal contamination in product | researchgate.netepa.govresearchgate.net |

| Heterogeneous Solid Acids | Ion-Exchange Resins, Zeolites, Heteropoly Acids | Easily separable, reusable, less corrosive | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations | ias.ac.in |

| Ionic Liquids | Functionalized Dicationic Ionic Liquids (FDCILs) | High catalytic activity, green solvent potential, easy separation, reusable | Higher cost, potential viscosity issues | ias.ac.inmonash.edu |

Understanding the kinetics and thermodynamics of phthalate esterification is essential for process optimization and reactor design. The synthesis of dialkyl phthalates from phthalic anhydride is a consecutive reaction process. researchgate.netepa.gov

Phthalic Anhydride + Alcohol → Monoalkyl Phthalate (Fast, non-catalytic)

Monoalkyl Phthalate + Alcohol ⇌ Dialkyl Phthalate + Water (Slow, catalytic, reversible)

Thermodynamic analyses of the esterification between mono-(2-ethylhexyl) phthalate and 2-ethylhexanol show the reaction is endothermic, with a reaction enthalpy of approximately 17.91 kJ/mol and an entropy of 54.64 J/(K·mol). researchgate.netepa.gov The removal of water is critical to shift the equilibrium of the reversible second reaction towards the formation of the diester product. researchgate.net The activation energy for the forward reaction has been reported to be in the range of 55-84 kJ/mol, depending on the specific phthalate and catalyst system. researchgate.netresearchgate.net

| Parameter | Value | Catalyst System | Notes | References |

|---|---|---|---|---|

| Reaction Order (re: Monoester) | First-order | Methane Sulfonic Acid / Sulfuric Acid | When alcohol is in excess. | epa.govresearchgate.netresearchgate.net |

| Reaction Order (re: Alcohol) | Zero-order | Methane Sulfonic Acid / Sulfuric Acid | When alcohol is in excess. | epa.govresearchgate.netresearchgate.net |

| Activation Energy (Ea) | 83.49 kJ/mol | Tetrabutyl Titanate | For the forward reaction of MEHP to DOP. | researchgate.net |

| Activation Energy (Ea) | 58.71 kJ/mol | p-Toluenesulfonic acid | For a similar maleate (B1232345) diester synthesis. | researchgate.net |

| Reaction Enthalpy (ΔH) | 17.91 kJ/mol | Tetrabutyl Titanate | Reaction is endothermic. | researchgate.netepa.gov |

| Reaction Entropy (ΔS) | 54.64 J/(K·mol) | Tetrabutyl Titanate | Entropy increases during the reaction. | researchgate.netepa.gov |

The production of chemicals like phthalate esters can be carried out using either batch or continuous processing, with each method having distinct advantages.

Batch Processing: Traditionally, phthalate synthesis has been performed in batch or semi-batch reactors. researchgate.netresearchgate.netgeneralkinematics.com This method involves loading a specific quantity of reactants into a vessel and carrying out the reaction sequence. getmaintainx.com Batch processing is highly flexible, allowing for the production of different products in the same equipment and easy traceability of each batch. generalkinematics.comnews-medical.net This makes it suitable for smaller production volumes or specialty chemicals. generalkinematics.com However, it can be less efficient due to downtime between batches for cleaning and setup, leading to higher energy consumption and labor costs. noahchemicals.comthechemicalengineer.com

Continuous Processing: In continuous manufacturing, raw materials are constantly fed into the production line, and the final product is continuously extracted. news-medical.net This approach is highly automated and efficient for high-volume production. getmaintainx.com Key benefits include reduced waste, lower energy usage, improved process control, and more consistent product quality. news-medical.netthechemicalengineer.com For esterification reactions, continuous flow reactors offer advantages like superior heat and mass transfer, which can enhance reaction rates and safety. thechemicalengineer.com While the initial investment in equipment is higher, the operational costs can be significantly lower for large-scale production. thechemicalengineer.com

| Feature | Batch Processing | Continuous Processing | References |

|---|---|---|---|

| Production Scale | Ideal for small to medium volumes, multi-product facilities | Ideal for high-volume, dedicated production | generalkinematics.comgetmaintainx.com |

| Flexibility | High; easy to change products | Low; dedicated to a single process | generalkinematics.comnews-medical.net |

| Efficiency & Cost | Higher operational costs, significant downtime | Lower operational costs, higher throughput, less energy waste | noahchemicals.comthechemicalengineer.com |

| Process Control | More manual intervention, potential for batch-to-batch variability | Highly automated, consistent product quality | getmaintainx.comnews-medical.net |

| Waste & Sustainability | Higher potential for waste due to cleaning and off-spec batches | Reduced waste, lower environmental footprint | getmaintainx.comthechemicalengineer.com |

Advanced Synthetic Routes and Novel Precursors

Research into the synthesis of phthalates is increasingly focused on developing more sustainable and environmentally benign processes, moving away from harsh chemical catalysts and energy-intensive conditions.

A promising advanced route is chemo-enzymatic synthesis, which integrates chemical steps with highly selective enzymatic transformations. nih.gov For ester production, lipases are the most commonly used enzymes due to their ability to catalyze esterification reactions under mild conditions. nih.govresearchgate.net

The use of lipases, such as those from Candida species (e.g., Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B), offers several advantages:

High Selectivity: Lipases exhibit high regio- and enantioselectivity, which can be beneficial in complex syntheses. nih.gov

Mild Conditions: Enzymatic reactions proceed at moderate temperatures and pressures, reducing energy consumption and the formation of byproducts. researchgate.net

Green Chemistry: Enzymes are biodegradable catalysts, aligning with the principles of green chemistry. nih.gov

In the context of this compound, a chemo-enzymatic approach could involve the lipase-catalyzed esterification of phthalic anhydride with 2-ethylhexanol and 3-methoxy-1-propanol. This method could potentially offer high yields and purity while avoiding the use of harsh acid catalysts. researchgate.netnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of plasticizers to create more sustainable industrial processes. youtube.com This paradigm focuses on several key areas:

Benign Catalysts: As discussed, the shift from corrosive mineral acids to reusable solid acids, ionic liquids, and enzymes is a core strategy. ias.ac.inmonash.edunih.gov These catalysts not only reduce waste but also minimize hazards associated with the process. youtube.com

Process Intensification: The use of continuous flow reactors contributes to a greener process by improving energy efficiency, reducing reactor size, and enhancing safety. thechemicalengineer.com

Innovative Separation Techniques: Developing processes where the product and catalyst exist in separate phases simplifies purification and facilitates catalyst recycling. For instance, using certain ionic liquids can create a biphasic system where the ester product forms a distinct upper layer, driving the reaction equilibrium and allowing for easy separation. monash.edu

Purity Assessment and Isolation Techniques in Synthetic Chemistry Research

The rigorous assessment of purity and effective isolation of the target molecule are critical steps in the synthesis of any chemical compound, including this compound. In the context of synthetic chemistry research, a variety of analytical and preparative techniques are employed to ensure the final product is free from starting materials, reagents, catalysts, and by-products. The methodologies for analogous phthalate esters provide a clear blueprint for these crucial processes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for both the qualitative and quantitative analysis of phthalate esters, as well as for their preparative isolation. The choice of chromatographic method depends on the scale of the synthesis, the required purity level, and the physicochemical properties of the impurities.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of volatile and thermally stable compounds like phthalates. oregonstate.edunih.govcore.ac.uk It offers high resolution and sensitivity, allowing for the detection of trace impurities. For quantitative analysis, a flame ionization detector (FID) is often employed due to its high precision. nih.gov The selection of the stationary phase, temperature program, and injection parameters is crucial for achieving optimal separation of the target compound from any related substances. nih.gov For instance, a non-polar or semi-polar capillary column, such as a DB-5MS, is commonly used for phthalate analysis. oregonstate.edu

Table 1: Illustrative GC-MS Parameters for Phthalate Analysis

| Parameter | Value/Condition |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Oven Program | Initial temp 100°C for 1 min, ramp at 10°C/min to 270°C, hold for 2 min, then ramp at 25°C/min to 300°C, hold for 8 min. oiv.int |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table presents typical parameters and does not represent a specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable technique for the analysis and purification of phthalate esters, especially for those that may be thermally labile or for preparative-scale separations. oup.comoup.comgovst.edu Reversed-phase HPLC, using a C18 or C8 column, is the most common mode of separation. mdpi.com A gradient elution with a mobile phase consisting of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically used to separate compounds with a range of polarities. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phthalate structure contains a chromophore. govst.edu For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com

Table 2: Representative HPLC Conditions for Phthalate Separation

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 4 µm particle size |

| Mobile Phase | A: 10 mM Ammonium Acetate Buffer (pH 5); B: Methanol/Isopropanol (50:50 v/v) mdpi.com |

| Gradient | Gradient elution tailored to the specific separation |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 224 nm or Mass Spectrometry |

| Column Temperature | 20 ± 1 °C |

This table presents typical parameters and does not represent a specific analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and versatile technique for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.netnih.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the presence of starting materials, the formation of the product, and the presence of by-products can be visualized. researchgate.net The retention factor (Rf) values provide a qualitative measure of the different components in the mixture. nih.gov For preparative applications, thicker layer plates can be used to isolate small quantities of the compound for further analysis.

Isolation and Purification Techniques

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture. This typically involves a series of extraction and purification steps.

Extraction: Liquid-liquid extraction is a fundamental step to separate the desired ester from water-soluble reagents, catalysts, and by-products. nih.gov The crude reaction mixture is typically dissolved in a water-immiscible organic solvent and washed with water or aqueous solutions to remove impurities. The choice of solvent is critical to ensure high recovery of the product.

Column Chromatography: For high-purity requirements, especially in a research setting, column chromatography is the method of choice for purification. researchgate.net Silica gel is a common stationary phase for the purification of moderately polar compounds like phthalate esters. A solvent system is selected based on preliminary TLC analysis to achieve effective separation of the target compound from impurities. The fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing the pure product.

Spectroscopic Characterization

Once isolated, the structure and purity of this compound must be unequivocally confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. mdpi.comnih.govnih.gov The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the molecular structure. The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. These techniques are essential to confirm that the desired ester has been synthesized and to identify any structural isomers or related impurities.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. tandfonline.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further confirming its identity. nih.gov In conjunction with a chromatographic separation technique like GC or LC, MS is invaluable for identifying and quantifying impurities. mdpi.com A characteristic fragment ion for many phthalate esters is observed at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride fragment. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to identify the functional groups present in a molecule. For a phthalate ester like this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group (typically around 1730 cm⁻¹), as well as C-O stretching vibrations and characteristic absorptions for the aromatic ring and alkyl chains. nih.gov

By employing a combination of these chromatographic and spectroscopic techniques, a researcher can confidently assess the purity, isolate, and confirm the identity of synthesized this compound.

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for separating target analytes from complex matrices. For phthalates, both gas and liquid chromatography are extensively used, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Advancements

GC-MS is a cornerstone for the analysis of semi-volatile compounds like phthalates. The technique involves vaporizing the sample and separating its components in a gaseous mobile phase.

Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.

Instrumentation: A gas chromatograph separates the compounds, which are then ionized and detected by a mass spectrometer.

Advancements: Modern GC-MS systems offer high sensitivity and resolution. Techniques like selective ion monitoring (SIM) enhance specificity by targeting characteristic ions of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

LC-MS is particularly useful for less volatile or thermally labile compounds and can often reduce the need for complex sample derivatization.

Methodology: LC separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. Reversed-phase chromatography is common for phthalate analysis. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS): Techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers provide exceptional selectivity and sensitivity, minimizing matrix interference. sciex.com

High-Resolution Separation Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. nih.govnih.gov

Advantages: The increased efficiency allows for better separation of isomeric compounds and rapid screening of multiple analytes. sciex.com

Miniaturized and Portable Analytical Devices for Field Studies

There is a growing trend towards developing portable devices for on-site environmental and product screening.

Technology: These devices often employ technologies like portable FTIR spectroscopy or miniaturized electrochemical sensors. analyticon.euanalyticon.euresearchgate.net While not providing the same level of detail as lab-based methods, they allow for rapid, preliminary assessment. analyticon.eu

Spectroscopic Identification Approaches

Spectroscopic methods are crucial for the structural confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound.

Principle: It exploits the magnetic properties of atomic nuclei to provide detailed information about the carbon-hydrogen framework of a molecule.

Application: For a novel or uncharacterized compound like "this compound," ¹H NMR and ¹³C NMR would be essential to confirm the connectivity of the ethylhexyl and methoxypropyl ester groups to the phthalate core. Data from similar compounds like Di(2-ethylhexyl) phthalate show characteristic chemical shifts for the aromatic and aliphatic protons and carbons. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized for the identification and structural elucidation of molecules based on their vibrational properties. While specific spectral libraries for this compound are not widely published, its chemical structure allows for the prediction of characteristic absorption and scattering bands based on the extensive knowledge of phthalate ester spectroscopy.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) sampling, is a rapid and sensitive method for analyzing phthalates in polymeric materials. The IR spectrum of a phthalate is dominated by strong absorptions from the ester and aromatic functionalities. For this compound, key expected IR absorption bands would include:

C=O Stretching: A very strong and sharp band typically found in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. Research on similar phthalates like Di(2-ethylhexyl) phthalate (DEHP) shows this peak prominently around 1729 cm⁻¹. researchgate.net

C-O Stretching: Strong bands associated with the ester C-O-C asymmetric and symmetric stretching vibrations, usually appearing in the 1000-1300 cm⁻¹ range. For DEHP, these are observed around 1266 cm⁻¹ and 1070 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple bands of medium intensity in the 1450-1600 cm⁻¹ region, arising from the benzene (B151609) ring. Doublet bands around 1601 cm⁻¹ and 1581 cm⁻¹ are often useful for identifying ortho-substituted aromatic rings in phthalates. hpst.cz

Aromatic C-H Bending: A strong band around 740 cm⁻¹ is characteristic of ortho-disubstitution on the benzene ring, providing a key marker for phthalates. researchgate.nethpst.cz

Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the 2-ethylhexyl and 3-methoxypropyl chains. For DEHP, these are seen at 2958, 2929, and 2860 cm⁻¹. researchgate.net

Ether C-O-C Stretching: A band, likely of moderate to strong intensity, is expected for the ether linkage in the 3-methoxypropyl group, typically appearing in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it detects vibrations based on changes in polarizability. It is particularly advantageous for analyzing samples in aqueous solutions and is less prone to interference from water. nih.gov For this compound, characteristic Raman peaks would be anticipated:

Aromatic Ring Vibrations: The benzene ring gives rise to distinct Raman signals, including a ring breathing mode. Common Raman peaks for various phthalates are observed around 1040 cm⁻¹, 1580 cm⁻¹, and 1600 cm⁻¹. nih.gov

Carbonyl C=O Stretching: The ester carbonyl stretch is also Raman active, typically appearing near 1726 cm⁻¹. nih.govdtu.dk

Aliphatic and Aromatic C-H Vibrations: The C-H stretching region (2800-3200 cm⁻¹) and bending regions will show signals corresponding to both the alkyl/ether chains and the aromatic ring.

While these techniques are excellent for qualitative identification and functional group analysis, quantitative analysis of phthalates in complex mixtures often requires chromatographic methods. However, portable FTIR analyzers have been developed for rapid screening and quantification of total phthalate content in plastics. hpst.cz

Sample Preparation and Extraction Protocols for Environmental and Material Matrices

The effective extraction of this compound from complex matrices such as plastics, soils, sediments, and aqueous samples is a critical prerequisite for accurate quantification. The choice of extraction technique depends on the matrix type, the concentration of the analyte, and the required sample throughput.

Solid-Phase Extraction (SPE) and Microextraction (SPME) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of phthalates from liquid samples. mdpi.com It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample purity, and allowing for automation. gcms.cz

The general SPE procedure for extracting phthalates from aqueous samples involves conditioning a sorbent-packed cartridge (commonly C18 or polymeric sorbents), loading the sample, washing away interferences, and eluting the retained phthalates with a small volume of an organic solvent. oup.com For a high molecular weight phthalate like this compound, a non-polar sorbent such as C18 would be effective due to the hydrophobic nature of the compound.

Table 1: Illustrative SPE Protocol for Phthalate Analysis in Water (Based on common methodologies for similar phthalates)

| Step | Parameter | Description |

| Sorbent | C18 (Octadecyl-bonded silica) | A common reversed-phase sorbent effective for retaining non-polar compounds like phthalates from polar matrices. mdpi.comoup.com |

| Conditioning | 5 mL Methanol, followed by 5 mL Purified Water | Prepares the sorbent for sample loading by wetting the stationary phase and removing potential contaminants. oup.com |

| Sample Loading | Up to 1 L of water sample | The aqueous sample is passed through the cartridge, allowing the phthalates to adsorb onto the C18 sorbent. |

| Washing | 5-10 mL of a water/methanol mixture | Removes polar interferences that are not strongly retained on the sorbent. |

| Elution | 5-10 mL of Acetonitrile or Ethyl Acetate | A strong organic solvent is used to desorb the phthalates from the cartridge, resulting in a concentrated, clean extract. oup.com |

| Post-Elution | Evaporation and Reconstitution | The eluate is often evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for chromatographic analysis. oup.com |

Solid-Phase Microextraction (SPME) is a solvent-free alternative where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph. SPME is particularly useful for trace-level analysis in both liquid and headspace modes.

Pressurized Liquid Extraction (PLE) and Accelerated Solvent Extraction (ASE)

For solid and semi-solid matrices, such as plastics, soil, or sediment, Pressurized Liquid Extraction (PLE), also known by the trade name Accelerated Solvent Extraction (ASE), is a highly efficient technique. thermofisher.comthermofisher.com PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi) to rapidly extract analytes. thermofisher.comthermofisher.com These conditions increase the solubility and mass transfer of the analytes, leading to significantly shorter extraction times (12-20 minutes) and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com

The extraction of this compound from a polymer matrix would involve grinding the sample to increase surface area, mixing it with a dispersing agent like sand, and loading it into an extraction cell. thermofisher.com The choice of solvent and temperature is crucial for achieving high recovery without dissolving the polymer matrix itself, which could clog the system. nih.govacs.org

Table 2: Representative ASE Conditions for Phthalate Extraction from Polymers (Based on established methods for other plasticizers)

| Parameter | Value/Solvent | Rationale |

| Sample Preparation | Cryogenically ground polymer mixed with sand | Increases surface area for efficient extraction and prevents clumping of the polymer. thermofisher.com |

| Extraction Solvent | Hexane/Acetone or Hexane/Ethyl Acetate mixtures | A combination of solvents can be used to swell the polymer and efficiently solvate the target phthalate. rsc.org |

| Temperature | 100 - 170 °C | Elevated temperature increases extraction efficiency and speed. The optimal temperature is below the melting point of the polymer to prevent dissolution. nih.govrsc.org |

| Pressure | 1500 psi (10.3 MPa) | Maintains the solvent in a liquid state above its atmospheric boiling point. thermofisher.com |

| Static Time | 5 - 10 minutes | Allows time for the solvent to penetrate the sample matrix and dissolve the analytes. |

| Number of Cycles | 2 - 3 | Multiple cycles with fresh solvent ensure complete extraction of the target compound. thermofisher.com |

Method Validation, Quality Assurance, and Interlaboratory Comparison Studies

The development of a reliable analytical method for this compound requires rigorous validation to ensure the accuracy, precision, and robustness of the data. Method validation establishes the performance characteristics of the entire analytical procedure, from sample preparation to final detection.

Key validation parameters, as typically outlined in regulatory guidelines, include:

Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples or certified reference materials (CRMs) and calculating the percent recovery.

Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD) of results from replicate analyses (repeatability) and analyses performed under different conditions (reproducibility).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

A significant challenge in phthalate analysis is background contamination from laboratory equipment, solvents, and the general environment, which can lead to high method detection limits. nih.gov Therefore, stringent quality assurance (QA) and quality control (QC) measures are essential. These include the regular analysis of procedural blanks, the use of isotopically labeled internal standards to correct for matrix effects and extraction inefficiencies, and participation in proficiency testing schemes. nih.gov

Interlaboratory Comparison Studies: While specific interlaboratory studies for this compound are not documented in publicly available literature, such studies are crucial for assessing the state of the art in analytical measurements and ensuring comparability of data across different laboratories. nih.govnih.gov Studies on common phthalates like DEHP have shown that while good agreement can be achieved, there can be significant variability, especially for more complex analytes or matrices. thermofisher.comnih.gov Participation in these studies helps laboratories to evaluate their performance against their peers and identify potential areas for methodological improvement. The development of a certified reference material for this compound would be highly beneficial for future method validation and interlaboratory comparison initiatives. nih.gov

Mechanistic Studies on the Transformation and Interactions of 2 Ethylhexyl 3 Methoxypropyl Phthalate

Environmental Degradation Pathways and Kinetics

The environmental fate of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is governed by a combination of abiotic and biotic processes that transform the parent compound into various intermediates and, ultimately, can lead to complete mineralization.

Abiotic degradation of DEHP in the environment occurs primarily through hydrolysis and photolysis, although these processes are influenced by environmental conditions.

Hydrolysis: DEHP can undergo hydrolysis, where the ester bonds are cleaved to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. researchgate.net This initial hydrolysis step is often a precursor to further degradation. researchgate.net The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. For instance, studies have shown that higher sediment organic matter content and lower pH can benefit DEHP hydrolysis. nih.gov

Photolysis: The photodegradation of DEHP in aqueous solutions can be influenced by the presence of natural water constituents. Under simulated sunlight, the presence of nitrate (B79036) or ferric ions can facilitate the photodegradation of DEHP through the generation of hydroxyl radicals (•OH). nih.gov Fulvic acids at low concentrations can also promote the photolysis of DEHP via energy transfer. nih.gov However, at high concentrations, fulvic acids can inhibit photolysis by acting as light screening agents. nih.gov The interaction of fulvic acids and chloride ions can also generate reactive chloride species that enhance DEHP degradation. nih.gov

Biotic degradation is a major pathway for the removal of DEHP from the environment, with numerous microorganisms capable of utilizing it as a carbon source. The typical aerobic biodegradation pathway involves two main stages: the initial hydrolysis of DEHP to MEHP and then to phthalic acid (PA), followed by the mineralization of PA to carbon dioxide and water. nih.govntua.gr

Research has identified several bacterial and fungal species with the ability to degrade DEHP under various conditions.

| Strain Name | Optimal pH | Optimal Temperature (°C) | Degradation Efficiency | Time (days) |

| Enterobacter spp. YC-IL1 | 7 | 30-35 | 98.4% | 7 |

| Rhodococcus ruber YC-YT1 | 7 | 30 | 100% | 3 |

| Ochrobactrum anthropi L1-W | 6 | 30 | 98.7% (at 200 mg/L) | 3 |

| Acinetobacter sp. | 6-9 | 30 | >90% | 5 |

| Fusarium species | Not specified | Not specified | >98% | 14 |

This table presents data from multiple studies and conditions may vary. nih.govntua.grnih.govnih.govnaro.go.jp

The enzymatic breakdown of DEHP is initiated by esterases or lipases that hydrolyze the ester bonds. cdc.gov This process cleaves DEHP into MEHP and 2-ethylhexanol. nih.govwikipedia.org Further enzymatic action continues the degradation cascade. For example, in Mycolicibacterium sp., the resulting phthalic acid is metabolized via protocatechuic acid, while 2-ethylhexanol is metabolized by an NAD+-independent dehydrogenase to 2-ethylhexanoic acid, which then enters the β-oxidation pathway. nih.gov Research on Fusarium culmorum has also implicated the involvement of esterase and laccase activities in the degradation process. researchgate.net

The composition of microbial communities plays a crucial role in the degradation of DEHP in complex environments like soil and sediment. In mangrove rhizosphere sediments, areas closer to the rhizoplane showed higher DEHP degradation efficiency (74.4% in the 0-2 mm layer). nih.gov This enhanced degradation is linked to an increase in microbial biomass and activities, with certain bacterial lineages such as Bacillales, Acidothermaceae, Gammaproteobacteria, and Sphingobacteriales showing a distance-dependent pattern, being more abundant closer to the rhizoplane. nih.gov The introduction of specific phthalate-degrading bacteria into a soil microcosm can also alter the diversity of the indigenous bacterial communities during DEHP degradation. researchgate.net

Advanced Oxidation Processes (AOPs) are effective methods for the removal of phthalate esters, including DEHP, from aqueous solutions. nih.gov These processes generate highly reactive oxidant species, with hydroxyl radicals (•OH) playing a key role in the degradation of these pollutants. nih.govnih.gov Other generated oxidants include sulfate (B86663) radicals (SO₄•⁻), superoxide (B77818) radical anions (O₂⁻•), and hydrogen peroxide (H₂O₂). nih.gov

AOPs for phthalate ester degradation have shown efficiencies ranging from 40.3% to 100%. nih.gov Common AOPs include processes based on photolysis, Fenton reactions, and ozonation. nih.govnih.gov The UV/H₂O₂ process is a photochemical method that uses UV light along with hydrogen peroxide to generate reactive hydroxyl radicals. nih.gov These processes break down the aromatic ring of the phthalate, producing intermediates such as phthalic acid, benzoic acid ethyl ester, and various organic acids like formic, acetic, and oxalic acid. nih.gov

Biotic Degradation Processes (e.g., Microbial Biotransformation)

Sorption and Desorption Dynamics in Environmental Compartments

The fate and bioavailability of DEHP in the environment are significantly influenced by its sorption and desorption behavior in different environmental compartments, such as soil and sediment. researchgate.net Due to its strong hydrophobicity, DEHP tends to accumulate in sediment and biota. researchgate.net

Sorption to sediment can impact the rate of biodegradation, as it affects the bioavailability of the compound to microorganisms. researchgate.net Studies have shown that for phthalate esters, the rate of biodegradation in natural sediments tends to decrease as sorption to the sediment increases. researchgate.net This indicates that even though a substance may be inherently biodegradable, strong sorption can lead to longer half-lives in the environment. researchgate.net

Research on microplastics has shown that they can act as a vector for organic contaminants like DEHP. A study comparing pristine and aged polyethylene (B3416737) and polystyrene microplastics found that aged microplastics had a stronger binding capacity for DEHP. nih.gov This was attributed to physical changes on the surface of the microplastics after exposure to seawater, which included the formation of a biofilm. nih.gov

Interaction with Soil, Sediment, and Particulate Matter

No information available.

Influence of Environmental Parameters on Partitioning

No information available.

Mechanistic Research on Compound Leaching from Polymeric Matrices

No information available.

Compound Names

Environmental Distribution and Fate Profiling of 2 Ethylhexyl 3 Methoxypropyl Phthalate

Atmospheric Presence, Transport, and Deposition Processes

No data found.

Without any specific research on "2-Ethylhexyl 3-methoxypropyl phthalate (B1215562)," the creation of data tables and detailed findings as requested is not feasible. Further research and environmental monitoring specifically targeting this compound would be necessary to generate the information required for the proposed article.

No Data Available for 2-Ethylhexyl 3-methoxypropyl phthalate

Extensive research has been conducted to gather information on the environmental distribution and fate of This compound , specifically focusing on its inter-compartmental transport and mass balance studies. However, a thorough review of available scientific literature and environmental databases did not yield any specific studies or data pertaining to this particular chemical compound.

The search for detailed research findings on the movement, partitioning, and mass balance of this compound between environmental compartments such as air, water, soil, and sediment was unsuccessful. Consequently, no data tables or detailed research findings on this specific topic can be provided.

It is important to note that while there is a significant body of research on other phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), this information is not applicable to this compound. Each chemical compound has unique physical and chemical properties that dictate its environmental behavior.

Therefore, the section on "Inter-compartmental Transport and Mass Balance Studies" for this compound cannot be developed at this time due to the absence of relevant scientific data.

Applications of 2 Ethylhexyl 3 Methoxypropyl Phthalate in Material Science and Industrial Engineering Non Biomedical

Role as a Plasticizer in Polymer Formulations

There is no available information on the use of 2-Ethylhexyl 3-methoxypropyl phthalate (B1215562) as a plasticizer.

Specific data on the performance characteristics of 2-Ethylhexyl 3-methoxypropyl phthalate in PVC or any other polymers are not available in the public domain.

No research has been found that investigates the interactions and compatibility between this compound and various polymers.

Functionality in Coating, Adhesive, and Ink Systems

There is no documented functionality of this compound in coating, adhesive, or ink formulations.

Advanced Material Development Incorporating Phthalate Esters

Information regarding the incorporation of this compound in the development of advanced materials is not available.

Engineering Aspects of Compound Incorporation and Release Control

No data exists on the engineering aspects of incorporating this compound into materials or methods for controlling its release.

Theoretical and Computational Chemistry Approaches to 2 Ethylhexyl 3 Methoxypropyl Phthalate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable techniques for exploring the three-dimensional structure, dynamics, and interactions of molecules.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule, which in turn governs its reactivity and properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. uokerbala.edu.iq For instance, a study on diallyl phthalate (B1215562) utilized DFT and HF methods to investigate its structural and electronic properties. uokerbala.edu.iq Such calculations can provide insights into:

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation (lowest energy).

Electronic Properties: Calculation of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. uokerbala.edu.iq

Charge Distribution: Determination of the distribution of electron density across the molecule, which helps in understanding intermolecular interactions. uokerbala.edu.iq

Spectroscopic Properties: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. uokerbala.edu.iq

For 2-Ethylhexyl 3-methoxypropyl phthalate, quantum chemical calculations would elucidate the influence of the ether linkage in the 3-methoxypropyl group and the branched 2-ethylhexyl group on the electronic properties of the phthalate core.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Phthalate Ester

| Property | Illustrative Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and interactions. |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can provide detailed insights into how a molecule like this compound would interact with other molecules in its environment, such as polymers, water, or biological macromolecules.

Studies on other phthalates, such as dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP), have used MD simulations to investigate their permeation through cell membranes and their adsorption onto surfaces like clay minerals. mdpi.comprinceton.edufigshare.com These simulations have shown that the length and hydrophobicity of the alkyl side chains significantly influence the interaction energy and behavior of the phthalates. mdpi.comresearchgate.net For example, longer side chains in phthalates like DEHP lead to stronger hydrophobic interactions and deeper insertion into lipid bilayers. researchgate.net

For this compound, MD simulations could be used to:

Model its interaction with PVC chains to understand its plasticizing mechanism.

Simulate its partitioning between water and soil or sediment to predict its environmental distribution.

Investigate its binding to biological receptors to explore potential toxicological mechanisms.

The primary forces governing these interactions are van der Waals forces and, to a lesser extent, electrostatic interactions. princeton.edumdpi.com

Quantitative Structure-Property Relationships (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of molecular structure) to experimentally determined properties.

For phthalate esters, QSPR models have been developed to predict properties like toxicity, biodegradability, and chromatographic retention times. mdpi.comnih.gov The development of a QSPR model for a series of phthalates including this compound would involve:

Data Set Collection: Gathering experimental data for a range of phthalates for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each phthalate in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive model. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. mdpi.com

A 3D-QSAR method, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed to relate the 3D properties of the molecules to their activities. mdpi.com

Chemoinformatics and Database Integration for Phthalate Ester Research

Chemoinformatics involves the use of computational methods to manage and analyze large datasets of chemical information. Integrating various data sources into specialized databases is essential for comprehensive research on phthalate esters. nih.gov

Such databases would ideally contain:

Chemical Structures: 2D and 3D structures of a wide range of phthalates.

Physicochemical Properties: Experimental and predicted data on properties like melting point, boiling point, vapor pressure, and water solubility.

Toxicological Data: Results from in vitro and in vivo toxicity studies.

Environmental Data: Information on environmental occurrence, degradation, and fate. rsc.org

Spectroscopic Data: IR, NMR, and mass spectrometry data for identification and characterization. nih.gov

By integrating these diverse datasets, researchers can perform large-scale analyses, build more robust predictive models, and identify data gaps. For a compound like this compound, inclusion in such a database would facilitate its comparison with other phthalates and help in assessing its potential properties and risks based on the accumulated knowledge of the entire chemical class. The use of machine learning and data mining techniques on these integrated databases can help uncover complex relationships between phthalate structure, properties, and biological or environmental effects. nih.gov

Based on a comprehensive search for scientific and regulatory literature, there is no available information on the chemical compound “this compound.” This compound does not appear in chemical databases, regulatory assessments, or academic research under the provided name.

The searches consistently yielded information for a different and well-studied compound, Di(2-ethylhexyl) phthalate (DEHP) . It is possible that "this compound" is a typographical error, a non-standardized name, or refers to a compound that has not been subject to the kind of extensive research and regulatory scrutiny required to fulfill the detailed outline provided in the user's request.

Due to the complete absence of data for "this compound," it is not possible to generate a scientifically accurate article that adheres to the specified outline on regulatory methodologies, environmental monitoring, international research collaborations, chemical prioritization, and policy development for this specific substance. Any attempt to do so would result in speculation or the incorrect application of data from other chemicals, which would violate the core requirement for factual accuracy.

Therefore, this request cannot be fulfilled.

Emerging Research Frontiers and Future Directions for 2 Ethylhexyl 3 Methoxypropyl Phthalate Studies

Development of Novel Sustainable Synthesis Routes

The development of sustainable synthesis routes is a cornerstone of modern green chemistry. For a hypothetical compound like 2-Ethylhexyl 3-methoxypropyl phthalate (B1215562), future research would need to focus on moving away from traditional synthesis methods that often rely on petrochemical feedstocks and harsh reaction conditions.

Key research objectives would include:

Bio-based Feedstocks: Investigating the use of renewable starting materials. For instance, phthalic anhydride (B1165640) could potentially be derived from bio-based aromatic compounds, while the alcohol precursors, 2-ethylhexanol and 3-methoxypropanol, could be synthesized from biomass through fermentation or catalytic conversion pathways.

Catalytic Efficiency: The development of highly efficient and reusable catalysts would be paramount. This could involve exploring enzymatic catalysis, which offers high selectivity under mild conditions, or heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste.

Process Intensification: Research into continuous flow reactors, microwave-assisted synthesis, or ultrasonic irradiation could lead to processes with higher energy efficiency, reduced reaction times, and lower solvent usage compared to conventional batch processing.

A comparative table of potential synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Enzymatic Esterification | High selectivity, mild reaction conditions, biodegradable catalyst. | Enzyme stability and cost, slower reaction rates. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, potential for continuous processes. | Catalyst deactivation, lower selectivity compared to enzymes. |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. | High initial investment, potential for clogging. |

Advanced Analytical Methodologies for Trace Detection and Speciation

To understand the potential presence and behavior of 2-Ethylhexyl 3-methoxypropyl phthalate in the environment or in materials, sensitive and specific analytical methods would need to be developed. Current methodologies for other phthalates could be adapted and optimized.

Future research would likely focus on:

Chromatographic Techniques: Developing robust methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). These techniques would be essential for separating the compound from complex matrices and providing definitive identification and quantification at trace levels (parts per billion or even parts per trillion).

Sample Preparation: Innovations in sample preparation, such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE), would be crucial for concentrating the analyte from environmental samples like water, soil, or air, thereby increasing detection sensitivity.

Non-destructive and In-situ Sensing: Exploration of novel sensor technologies, potentially based on spectroscopic methods or molecularly imprinted polymers, could enable real-time, in-situ monitoring of the compound without the need for extensive sample preparation.

In-depth Mechanistic Understanding of Environmental Transformations

Should this compound be introduced into the environment, it would be critical to understand its fate and transformation pathways. Research in this area would need to elucidate the mechanisms of its degradation under various environmental conditions.

Key areas for investigation would include:

Biodegradation: Identifying microbial species capable of degrading the compound and characterizing the enzymatic pathways involved. This would involve laboratory microcosm studies using environmental inocula from various sources (e.g., soil, sediment, activated sludge).

Abiotic Degradation: Studying the rates and products of abiotic degradation processes such as hydrolysis, photolysis (degradation by sunlight), and oxidation by reactive oxygen species. Understanding how factors like pH, temperature, and the presence of natural photosensitizers influence these processes would be a key objective.

Transformation Product Identification: A significant research effort would be required to identify the various intermediate and final products formed during biotic and abiotic transformation. This is crucial for a complete environmental risk assessment, as some transformation products can be more mobile or toxic than the parent compound.

Exploration of New Industrial Applications (Non-Health Related)

While many phthalates are used as plasticizers, future research could explore novel, non-consumer, and non-health-related applications where the specific properties of this compound might be advantageous. The presence of both an ether and an ester group could impart unique solvency or material compatibility properties.

Potential areas for exploration could include:

Specialty Solvents: Investigating its use as a high-boiling-point solvent in industrial processes, such as in coatings, inks, or specialized chemical reactions where low volatility is required.

Dielectric Fluids: Assessing its properties as a dielectric fluid for use in high-voltage capacitors or transformers, an application where specific phthalates have been explored.

Lubricant Additives: Evaluating its potential as a component in synthetic lubricants or as an additive to improve the performance of industrial lubricating oils, leveraging its potential thermal stability and viscosity characteristics.

Interdisciplinary Research Gaps and Collaborative Opportunities

A comprehensive understanding of a new chemical compound requires a multi-faceted, interdisciplinary approach. For this compound, significant research gaps would exist at the interface of several scientific disciplines.

Key collaborative opportunities would include:

Chemistry and Materials Science: Collaboration to design and synthesize the compound with specific properties for targeted industrial applications, such as creating novel polymers or functional fluids.

Environmental Chemistry and Microbiology: Joint research to trace the compound's journey through ecosystems, understand its degradation pathways, and identify the microorganisms responsible for its breakdown.

Analytical Chemistry and Engineering: Partnerships to develop and deploy advanced sensor systems for real-time monitoring in industrial settings or the environment, moving beyond traditional laboratory-based analysis.

By addressing these research frontiers through interdisciplinary collaboration, the scientific community could build the necessary knowledge base to understand and responsibly manage this compound, should it emerge as a compound of interest.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 2-Ethylhexyl 3-methoxypropyl phthalate in environmental and biological matrices?

- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to improve accuracy. For environmental samples, employ solid-phase extraction (SPE) to isolate the compound from complex matrices. In biological samples (e.g., urine, plasma), enzymatic deconjugation of glucuronidated metabolites may be required, as demonstrated in DEHP biomonitoring studies . Method validation should include recovery rates (≥80%) and limits of detection (LODs) ≤0.1 ng/mL, following protocols outlined in CDC’s environmental chemical exposure reports .

Q. How can researchers minimize laboratory contamination when analyzing this compound?

- Methodological Answer : Replace plastic labware with glass or stainless-steel alternatives to avoid leaching of phthalates. Use high-purity solvents (HPLC-grade) and pre-condition SPE columns to eliminate background interference. Quality control (QC) measures, such as blank spikes and duplicate analyses, should be implemented, as highlighted in SVOC contamination protocols .

Q. What are the key considerations for designing toxicity studies on this compound in mammalian models?

- Methodological Answer : Select exposure routes (oral, dermal, inhalation) based on real-world scenarios. Include dose ranges reflecting environmental (low-dose) and occupational (high-dose) exposure levels. Monitor endpoints such as hepatic enzyme activity (e.g., CYP450), reproductive organ weights, and oxidative stress biomarkers, following DEHP toxicity frameworks . Use positive controls (e.g., DEHP) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported endocrine-disrupting effects of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct parallel studies using standardized cell lines (e.g., MCF-7 for estrogenicity) and animal models (e.g., Sprague-Dawley rats). Account for metabolic differences by incorporating S9 liver fractions in vitro. Analyze metabolites via high-resolution mass spectrometry (HRMS) to identify active derivatives, as proposed in DEHP metabolite studies . Statistical meta-analyses, as outlined in PRISMA guidelines , can reconcile conflicting data by evaluating study heterogeneity (e.g., exposure duration, species-specific metabolism).

Q. What experimental strategies are effective for studying the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Use microcosm systems to simulate aerobic/anaerobic degradation in soil and water. Track compound breakdown via stable isotope probing (SIP) with -labeled phthalate. Identify microbial consortia responsible for degradation through 16S rRNA sequencing, as applied in DEHP biodegradation research . Compare half-lives () under varying pH and UV conditions to model environmental fate.

Q. How can advanced computational tools predict the metabolic pathways of this compound in humans?

- Methodological Answer : Leverage databases like REAXYS and BKMS_METABOLIC to map putative Phase I/II metabolism. Use in silico platforms (e.g., OECD QSAR Toolbox) to predict esterase-mediated hydrolysis and cytochrome P450 oxidation. Validate predictions with in vitro hepatocyte assays and targeted metabolite screening, as demonstrated in DEHP studies .

Critical Considerations

- Data Contradictions : Address variability in toxicity outcomes by standardizing exposure protocols and controlling for confounding factors (e.g., diet, coexposure to other endocrine disruptors) .

- Metabolite Identification : Prioritize HRMS for untargeted metabolite profiling, particularly for oxidized or conjugated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.